7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with the molecular formula and a molecular weight of approximately 389.412 g/mol. This compound is primarily utilized in research settings due to its potential biological activities and applications in drug development. The purity of commercially available samples typically reaches around 95%.
This compound belongs to the class of purine derivatives, which are essential components in biochemistry, particularly in the context of nucleic acids and energy metabolism. It features multiple functional groups, including hydroxy and amino groups, which may influence its biological activity.
The synthesis of 7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. Although specific synthetic routes for this compound are not extensively documented in the literature, general approaches may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts would be critical for optimizing yields and purity but are not explicitly detailed in available resources.
The structural representation of 7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can be described using various notations:
InChI=1S/C18H23N5O5/c1-11(24)8-19-17-20-15-14(16(26)21-18(27)22(15)2)23(17)9-12(25)10-28-13-6-4-3-5-7-13/h3-7,11-12,24-25H,8-10H2,1-2H3,(H,19,20)(H,21,26,27)
ZJEVMAPFZAHTRK-UHFFFAOYSA-N
CC(CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)O
These representations provide insights into the connectivity of atoms and the spatial arrangement of functional groups.
The compound's molecular weight is 389.412 g/mol with a high degree of purity (typically around 95%). The presence of multiple functional groups suggests potential reactivity and biological interactions.
The chemical reactivity of 7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is likely influenced by its functional groups. Potential reactions could include:
Specific reaction pathways and mechanisms would require detailed experimental studies to elucidate.
While specific mechanisms for this compound are not well-documented in literature sources, compounds with similar structural features often exhibit their biological effects through interactions with enzymes or receptors within cellular pathways.
Potential mechanisms may involve:
Data supporting these mechanisms would typically arise from pharmacological studies assessing the compound's efficacy against target proteins or pathways.
The physical properties such as solubility, melting point, and boiling point are not extensively reported but are crucial for understanding the compound's behavior in various environments.
Chemical properties include:
Detailed analyses would typically be conducted through experimental methods such as spectroscopy or chromatography to assess these properties comprehensively.
7-(2-hydroxy-3-phenoxypropyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has potential applications in:
Further research is necessary to fully explore its applications and efficacy within these fields .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4